molecular formula C19H24N2O4 B2814247 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea CAS No. 1351647-70-5

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2814247
CAS No.: 1351647-70-5
M. Wt: 344.411
InChI Key: YHTFFBVBPBILNS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, a hydroxy-phenylpropyl group, and a urea moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-19(23,15-7-5-4-6-8-15)13-21-18(22)20-12-14-9-10-16(24-2)17(11-14)25-3/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTFFBVBPBILNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the benzyl and phenylpropyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity or chemical properties, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea can be compared with other similar compounds, such as:

  • 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylethyl)urea
  • 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylbutyl)urea

These compounds share structural similarities but differ in the length and substitution of the hydroxy-phenylalkyl group. The unique properties of this compound arise from its specific structural configuration, which can influence its reactivity and applications.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea, with the CAS Number 1351647-70-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H24_{24}N2_2O4_4
  • Molecular Weight : 344.4 g/mol
  • Structure : The compound features a urea functional group linked to a dimethoxybenzyl moiety and a hydroxyphenylpropyl side chain, which may contribute to its biological activity.

The biological activity of this compound is primarily associated with its interaction with various kinase pathways. Recent studies have highlighted its role in inhibiting specific kinases, which are critical for cell proliferation and survival.

Kinase Inhibition Profile

In a study examining the effects of related compounds, it was found that certain derivatives exhibited selective inhibition against several kinases. For instance:

Kinase% Activity Remaining (1 mM)Enzymatic IC50_{50} (nM)
MELK1315.3
PIM1160.6
RIPK2342.5
DYRK3541.8

This table illustrates the potency of related compounds in inhibiting kinase activity, suggesting that similar mechanisms may be at play for this compound .

Antiproliferative Effects

The antiproliferative activity of this compound has been investigated in various cancer cell lines. While specific data on this compound is limited, related studies indicate that structural analogs can exhibit significant inhibition of cancer cell growth, particularly in basal-like breast cancer cells .

Case Studies

  • Breast Cancer Cell Lines : One study demonstrated that compounds similar to this compound could induce cell cycle arrest and apoptosis in MDA-MB-468 cells (a basal-like breast cancer line). The mechanism involved the degradation of MELK (Maternal Embryonic Leucine Zipper Kinase), which is crucial for cell proliferation .
  • Selectivity and Safety : The selectivity profile of related compounds indicates that they can effectively target specific kinases without broadly affecting other cellular pathways. This selectivity is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. Basic Analytical Strategy

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy protons (δ 3.7–3.9 ppm) and hydroxypropyl protons (δ 1.8–2.2 ppm).
    • ¹³C NMR : Confirms urea carbonyl resonance (~δ 155–160 ppm) .
  • IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₂O₄: 343.1658) .

How can researchers assess the compound’s stability and solubility for in vitro assays?

Q. Basic Physicochemical Profiling

  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Precipitation thresholds are monitored via dynamic light scattering .
  • Stability :
    • Hydrolytic stability : Incubate in buffers (pH 2–9) at 37°C; analyze degradation via HPLC at 24/48/72 hours.
    • Photostability : Expose to UV light (λ = 254 nm) and track changes in UV-Vis spectra .

What methodologies are used to identify the compound’s biological targets and mechanism of action?

Q. Advanced Target Identification

  • In vitro binding assays :
    • Fluorescence polarization assays with recombinant enzymes (e.g., kinases) or receptors (e.g., GPCRs).
    • Surface plasmon resonance (SPR) to measure binding kinetics (Kd, Kon/Koff) .
  • Pathway analysis : RNA-seq or proteomics post-treatment to map downstream signaling (e.g., apoptosis, inflammation) .

How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

Q. Advanced SAR Strategies

  • Derivatization : Modify the methoxy groups (e.g., replace with halogens) or hydroxypropyl chain (e.g., introduce branching) to assess impact on potency .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (urea carbonyl, hydroxyl group) .
  • Data normalization : Compare IC₅₀ values across assays using standardized positive controls (e.g., staurosporine for kinase inhibition) .

What computational approaches predict the compound’s pharmacokinetic properties?

Q. Advanced Modeling Techniques

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled targets (e.g., 100 ns simulations in GROMACS) to assess binding stability .

How should researchers address discrepancies in cytotoxicity data across cell lines?

Q. Advanced Data Analysis

  • Cell line profiling : Validate genetic backgrounds (e.g., p53 status via sequencing) and culture conditions (e.g., serum concentration) .
  • Dose-response normalization : Use Hill slopes to compare efficacy gradients.
  • Metabolic stability : Measure compound depletion in cell lysates via LC-MS to rule out assay-specific degradation .

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